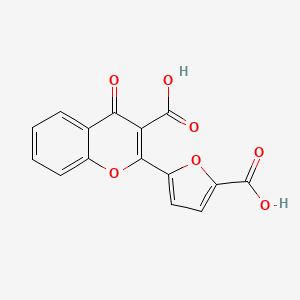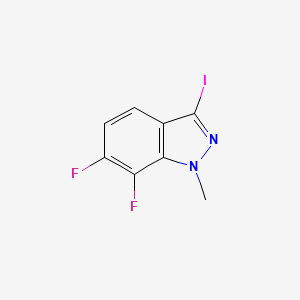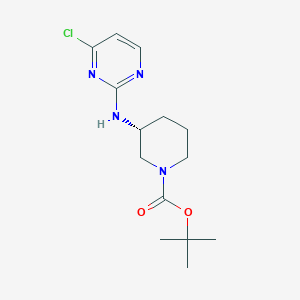
N1-(Isoquinolin-1-yl)-N1-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(Isoquinolin-1-yl)-N1-phenyloxalamide is a compound that belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group This compound features an isoquinoline moiety and a phenyl group attached to the oxalamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(Isoquinolin-1-yl)-N1-phenyloxalamide typically involves the reaction of isoquinoline derivatives with oxalyl chloride and aniline derivatives. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(Isoquinolin-1-yl)-N1-phenyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline or phenyl derivatives.
Applications De Recherche Scientifique
N1-(Isoquinolin-1-yl)-N1-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N1-(Isoquinolin-1-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a simpler structure, used in the synthesis of various derivatives.
Phenyloxalamide: A related compound with a phenyl group attached to the oxalamide structure.
Comparison: N1-(Isoquinolin-1-yl)-N1-phenyloxalamide is unique due to the presence of both isoquinoline and phenyl groups, which confer distinct chemical and biological properties. Compared to isoquinoline, it has enhanced stability and potential for diverse chemical modifications. Compared to phenyloxalamide, it offers additional interactions due to the isoquinoline moiety, making it more versatile in research applications.
Propriétés
Formule moléculaire |
C17H13N3O2 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
N'-isoquinolin-1-yl-N'-phenyloxamide |
InChI |
InChI=1S/C17H13N3O2/c18-15(21)17(22)20(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-19-16/h1-11H,(H2,18,21) |
Clé InChI |
AFRPRZJHWJKONS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=NC=CC3=CC=CC=C32)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)


![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)





![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)
